molecular formula C14H24N2O3 B179267 (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 155251-70-0

(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B179267
M. Wt: 268.35 g/mol
InChI Key: LAWPGSGXPGSRTD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral compound that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is not fully understood. However, it is known to act as a chiral auxiliary in asymmetric catalysis. The compound has been shown to increase the enantioselectivity of reactions when used as a chiral ligand. It has also been shown to increase the yield of reactions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. However, it has been shown to be non-toxic and non-mutagenic. The compound has been used in various biological assays, such as enzyme inhibition assays and cell proliferation assays.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in lab experiments include its high yield and purity, its chiral properties, and its versatility in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential as a drug candidate. The compound has been shown to have potential in the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.
In conclusion, (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral compound that has been widely used in scientific research. Its unique properties make it a versatile compound that has been used in various scientific research applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of the compound.

Synthesis Methods

The synthesis of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl pyrrolidine-2-carboxylate with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research.

Scientific Research Applications

(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. It has been used as a chiral building block for the synthesis of other compounds. It has also been used as a ligand in asymmetric catalysis. The compound has been used in the synthesis of natural products, such as alkaloids and amino acids. It has also been used in the development of new drugs.

properties

CAS RN

155251-70-0

Product Name

(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-6-7-11(16)12(17)15-8-4-5-9-15/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

LAWPGSGXPGSRTD-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCC2

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2

synonyms

(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Origin of Product

United States

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